molecular formula C8H15N3O B13974677 6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one

6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13974677
M. Wt: 169.22 g/mol
InChI Key: FOUJQIXCNVHWQJ-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro[3.4]octane core. The presence of both amino and carbonyl functional groups within the molecule makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a carbonyl-containing compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted spirocyclic compounds .

Scientific Research Applications

6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and enhancing the analgesic effects of opioids. This interaction can prevent the development of opioid tolerance by inhibiting the receptor’s role in pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for pharmaceutical research .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

7-(2-aminoethyl)-1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C8H15N3O/c9-2-4-11-3-1-8(6-11)5-7(12)10-8/h1-6,9H2,(H,10,12)

InChI Key

FOUJQIXCNVHWQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(=O)N2)CCN

Origin of Product

United States

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